molecular formula C20H16N2O2 B14314800 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one CAS No. 113464-69-0

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14314800
CAS No.: 113464-69-0
M. Wt: 316.4 g/mol
InChI Key: KWPRXCSIQJPWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment . This compound, with its unique structure, has garnered interest for its potential use in various scientific research applications.

Preparation Methods

The synthesis of 4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with appropriate reagents under specific conditions. One common method involves the use of acridine and methoxy-substituted cyclohexadienone as starting materials. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . Additionally, it has been investigated for its antimicrobial and antiviral properties . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .

Properties

113464-69-0

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-(acridin-9-ylamino)-3-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H16N2O2/c1-24-19-12-13(23)10-11-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,18H,1H3,(H,21,22)

InChI Key

KWPRXCSIQJPWPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=CC1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.